2,2-Bis(2-chloro-2-methylpropyl)-2H-1,3-benzodioxole
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Overview
Description
2,2-Bis(2-chloro-2-methylpropyl)-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of two 2-chloro-2-methylpropyl groups attached to a benzodioxole ring. Benzodioxoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-chloro-2-methylpropyl)-2H-1,3-benzodioxole typically involves the reaction of 2-chloro-2-methylpropyl chloride with 1,3-benzodioxole in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product yield. The reaction can be represented as follows:
1,3-Benzodioxole+2×2-chloro-2-methylpropyl chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-chloro-2-methylpropyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chloro-2-methylpropyl groups can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of dechlorinated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Oxidized products with higher oxidation states.
Reduction: Dechlorinated derivatives with hydrogen atoms replacing chlorine.
Scientific Research Applications
2,2-Bis(2-chloro-2-methylpropyl)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(2-chloro-2-methylpropyl)-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(2-chloroethyl)-2H-1,3-benzodioxole
- 2,2-Bis(2-bromo-2-methylpropyl)-2H-1,3-benzodioxole
- 2,2-Bis(2-fluoro-2-methylpropyl)-2H-1,3-benzodioxole
Uniqueness
2,2-Bis(2-chloro-2-methylpropyl)-2H-1,3-benzodioxole is unique due to the presence of 2-chloro-2-methylpropyl groups, which impart specific chemical and physical properties. These properties include increased reactivity in substitution reactions and potential biological activities that are distinct from other similar compounds.
Properties
CAS No. |
110614-13-6 |
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Molecular Formula |
C15H20Cl2O2 |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
2,2-bis(2-chloro-2-methylpropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C15H20Cl2O2/c1-13(2,16)9-15(10-14(3,4)17)18-11-7-5-6-8-12(11)19-15/h5-8H,9-10H2,1-4H3 |
InChI Key |
JQDRBZWKBVHXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1(OC2=CC=CC=C2O1)CC(C)(C)Cl)Cl |
Origin of Product |
United States |
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